![molecular formula C21H18O5 B13817981 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C21H18O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one typically involves the reaction of 5-hydroxypsoralen with 4-phenoxybutyl bromide. The reaction is carried out in the presence of an excess of anhydrous potassium carbonate and catalytic amounts of potassium iodide in 2-butanone as the solvent. The mixture is refluxed for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Applications De Recherche Scientifique
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of skin disorders and cancer.
Industry: It is used in the development of photochemotherapeutic agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon photoactivation. This process can lead to the inhibition of DNA replication and transcription, ultimately causing programmed cell death (apoptosis). The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A naturally occurring compound with a similar structure, used in the treatment of skin disorders.
Bergapten: Another psoralen derivative with similar photochemotherapeutic properties.
Imperatorin: A furocoumarin with similar biological activities.
Uniqueness
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutoxy side chain enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O5/c22-21-14-19(17-12-15-8-11-25-18(15)13-20(17)26-21)24-10-5-4-9-23-16-6-2-1-3-7-16/h1-3,6-8,11-14H,4-5,9-10H2 |
Clé InChI |
CJURXBPLSXCRAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


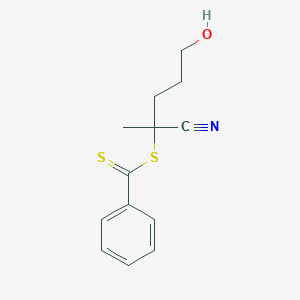
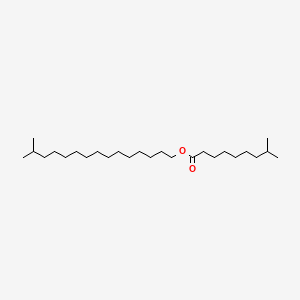
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)


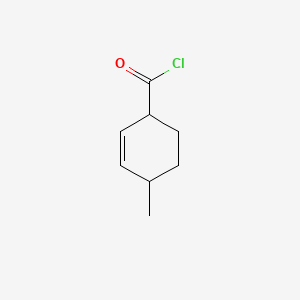
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

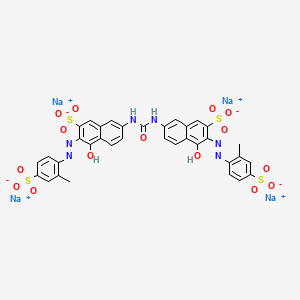
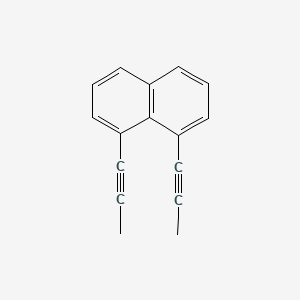
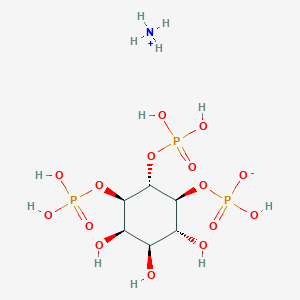
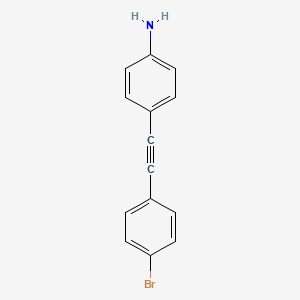
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
